2-氨基-8-甲氧基-1,2,3,4-四氢萘-2-羧酸

描述

The compound 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a derivative of tetrahydronaphthalene, which is a saturated version of naphthalene with two additional hydrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been reported in the literature. For instance, 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN) was synthesized from naphthalene-2,3-diol through a multi-step process involving methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, a Curtius reaction, followed by hydrogenolysis and demethylation, with an overall yield of 44% . Although the exact synthesis of 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

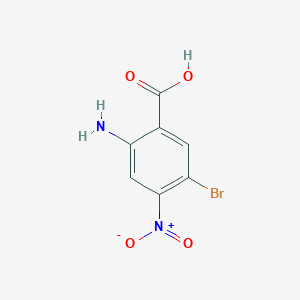

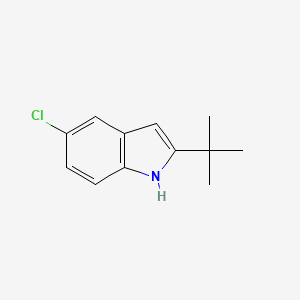

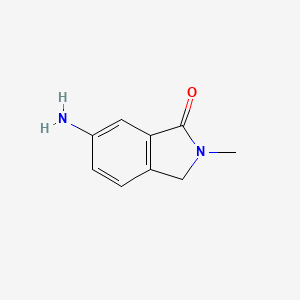

The molecular structure of 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid would consist of a tetrahydronaphthalene core with an amino group at the second position, a methoxy group at the eighth position, and a carboxylic acid group also at the second position. This structure is likely to exhibit certain stereochemical properties due to the presence of the tetrahydronaphthalene ring system.

Chemical Reactions Analysis

While the specific chemical reactions of 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid are not provided, related compounds have been shown to undergo various chemical transformations. For example, cyclopenta[a]naphthalene derivatives have been synthesized and modified through reactions such as alkylation, ammonolysis, dealkylation, esterification, reduction, and dehydration . These reactions are indicative of the potential reactivity of the amino and carboxylic acid functional groups in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid would be influenced by its functional groups. The amino group could contribute to hydrogen bonding and increase water solubility, while the methoxy group could affect the compound's hydrophobicity. The carboxylic acid group would make the compound acidic and capable of forming salts and esters. Related compounds, such as naphthalene derivatives labeled with naphthalene-2,3-dicarboxaldehyde (NDA), have been analyzed using techniques like liquid chromatography with electrochemical detection, indicating the potential for similar analytical approaches to be applied to the compound .

科学研究应用

结构研究和相互作用

- 包括与 2-氨基-8-甲氧基-1,2,3,4-四氢萘-2-羧酸相似的变体的 1,8-二取代萘的结构研究揭示了由于亲核体-亲电体相互作用而产生的特征性畸变模式。这些模式对于理解复杂有机化合物中的分子相互作用和反应至关重要 (Schweizer 等人,1978)。

合成方法

- 开发了一种用于 2-氨基-1,2,3,4-四氢萘-6,7-二醇(一种与 2-氨基-8-甲氧基-1,2,3,4-四氢萘-2-羧酸在结构上相关的化合物)的简明合成方法。该方法提供了对复杂萘衍生物的有效合成的见解 (Göksu 等人,2003)。

电子耦合和光谱学

- 对与 2-氨基-8-甲氧基-1,2,3,4-四氢萘-2-羧酸在结构上相似的化合物(如茚满衍生物)的研究提供了有关电子耦合及其光谱性质的宝贵信息。此类研究在材料科学和电子学领域至关重要 (Nöll 等人,2007)。

自组装和纳米技术

- 对与该化合物具有结构相似性的七螺旋烯-2-羧酸的研究导致了发现它能够自组装成纳米线状聚集体的能力。这对于纳米材料和分子工程的发展很重要 (Rybáček 等人,2011)。

分子结构和设计

- 对源自与 2-氨基-8-甲氧基-1,2,3,4-四氢萘-2-羧酸相似的化合物的萘均一寡酰胺的研究提供了对具有特定结构构型的分子的设计和合成的见解。该知识对于新型有机材料的设计很有价值 (Prabhakaran 等人,2009)。

安全和危害

This compound has been classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information includes the following precautionary statements: P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .

属性

IUPAC Name |

2-amino-8-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-10-4-2-3-8-5-6-12(13,11(14)15)7-9(8)10/h2-4H,5-7,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWOJKDTFULIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CC2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501383 | |

| Record name | 2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid | |

CAS RN |

67544-71-2 | |

| Record name | 2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)

![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)